molecular formula C6H11N3O2S B8554321 N-(2-Amidinothiopropionyl)glycine

N-(2-Amidinothiopropionyl)glycine

Cat. No.: B8554321
M. Wt: 189.24 g/mol
InChI Key: QENJLXATANVWMR-UHFFFAOYSA-N
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Description

N-(2-Amidinothiopropionyl)glycine is a synthetic glycine derivative featuring a thiopropionyl backbone substituted with an amidino group (-C(NH)NH₂). This compound combines the structural motifs of thiol-containing molecules (e.g., Tiopronin) and amidino-functionalized agents, which are known for their strong electrostatic interactions and basicity.

Properties

Molecular Formula

C6H11N3O2S

Molecular Weight

189.24 g/mol

IUPAC Name

2-[(3-amino-3-imino-2-methylpropanethioyl)amino]acetic acid

InChI

InChI=1S/C6H11N3O2S/c1-3(5(7)8)6(12)9-2-4(10)11/h3H,2H2,1H3,(H3,7,8)(H,9,12)(H,10,11)

InChI Key

QENJLXATANVWMR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=N)N)C(=S)NCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Mercaptopropionyl)glycine (Tiopronin)

Tiopronin, a well-studied thiol-containing glycine derivative, is used clinically as a mucolytic agent and to prevent cystine stone formation. Unlike N-(2-Amidinothiopropionyl)glycine, Tiopronin lacks the amidino group, resulting in distinct physicochemical properties:

Property This compound Tiopronin
Functional Groups Amidino, thio, carboxyl Thiol, carboxyl
Charge at pH 7.4 Positive (amidino) Neutral (thiol pKa ~9.5)
Hydrophobicity (HPLC t) Likely lower (polar amidino) Higher (hydrophobic thiol)
Biological Role Hypothesized enzyme inhibition Cystine solubilization

The amidino group in this compound may enhance binding to anionic substrates, such as phosphate groups in kinases, compared to Tiopronin’s thiol-mediated redox activity .

N-(4-Aminobutyl)glycine (Nab)

Nab, a peptoid monomer, shares a glycine backbone but substitutes the amidino-thiopropionyl group with a 4-aminobutyl chain. Studies show that Nab accelerates step velocities (v/v₀ = 1.8) in crystallization processes due to moderate hydrophobic interactions, whereas the amidino-thio derivative’s rigid, charged structure might prioritize electrostatic binding over kinetic effects .

N-(p-Chlorobenzyl)glycine (Npcb)

Npcb, a benzyl-substituted glycine, exhibits strong hydrophobicity (HPLC t = 18.2 min) and high step velocity (v/v₀ = 2.5) in crystal growth assays . In contrast, this compound’s polar amidino group would likely reduce hydrophobicity, shifting its mechanism from steric hindrance to charge-based interactions.

Limitations and Data Gaps

Current evidence lacks direct experimental data on this compound. Comparisons are extrapolated from structural analogs like Tiopronin and peptoid monomers. Further studies are needed to validate its pharmacokinetics and binding affinities.

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